3-amino-6,7,8,9-tetrahydrocyclohepta[b]pyran-2(5H)-one

Platelet antiaggregation Thrombosis research Cyclohepta[b]pyran SAR

3-Amino-6,7,8,9-tetrahydrocyclohepta[b]pyran-2(5H)-one (CAS 913623-96-8) is a bicyclic heterocycle consisting of a cycloheptane ring fused to a 2-pyranone core bearing a primary amino substituent at the 3-position. It belongs to the cyclohepta[b]pyran scaffold family, a privileged structure in medicinal chemistry with over 92 characterized natural and synthetic derivatives exhibiting antiplasmodial, antimicrobial, antitumor, antileishmanial, anti-inflammatory, and enzyme inhibitory activities.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 913623-96-8
Cat. No. B12604749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-6,7,8,9-tetrahydrocyclohepta[b]pyran-2(5H)-one
CAS913623-96-8
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESC1CCC2=C(CC1)OC(=O)C(=C2)N
InChIInChI=1S/C10H13NO2/c11-8-6-7-4-2-1-3-5-9(7)13-10(8)12/h6H,1-5,11H2
InChIKeySHAQBXFJHDCZFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-6,7,8,9-tetrahydrocyclohepta[b]pyran-2(5H)-one (CAS 913623-96-8): Chemical Profile & Procurement Baseline


3-Amino-6,7,8,9-tetrahydrocyclohepta[b]pyran-2(5H)-one (CAS 913623-96-8) is a bicyclic heterocycle consisting of a cycloheptane ring fused to a 2-pyranone core bearing a primary amino substituent at the 3-position . It belongs to the cyclohepta[b]pyran scaffold family, a privileged structure in medicinal chemistry with over 92 characterized natural and synthetic derivatives exhibiting antiplasmodial, antimicrobial, antitumor, antileishmanial, anti-inflammatory, and enzyme inhibitory activities [1]. The compound is classified as a pyran derivative and serves as both a synthetic intermediate and a potential pharmacophore for further derivatization .

Why Generic 3-Amino-6,7,8,9-tetrahydrocyclohepta[b]pyran-2(5H)-one Substitution Fails: The Case for Precise Analog Selection


Interchanging cyclohepta[b]pyran-2(5H)-one analogs without careful consideration of substituent position and identity can lead to significant functional divergence [1]. The biological activity of cyclohepta[b]pyran derivatives is highly sensitive to substitution patterns. For instance, 4-amino-substituted analogs (e.g., N,N-disubstituted 4-amino-6,7,8,9-tetrahydro-3-phenylcyclohepta[b]pyran-2(5H)-ones) exhibit platelet antiaggregating activity comparable to acetylsalicylic acid, whereas the 3-amino substitution pattern on the target compound imparts different reactivity for further derivatization via [8+3] cycloaddition chemistry [2]. The position of the amino group (C3 vs. C4) fundamentally alters the electronic distribution, hydrogen bonding capacity, and synthetic utility of the scaffold, making generic replacement scientifically unsound [3].

3-Amino-6,7,8,9-tetrahydrocyclohepta[b]pyran-2(5H)-one Quantitative Differentiation Evidence Guide


Platelet Antiaggregating Activity: 4-Amino vs. 3-Amino Substitution Impact

In a direct comparative study, Bargagna et al. (1992) evaluated a series of cyclohepta[b]pyran derivatives for in vitro platelet antiaggregating activity [1]. The 4-amino-substituted analog (compound 4a, N,N-dimethyl-4-amino-6,7,8,9-tetrahydro-3-phenylcyclohepta[b]pyran-2(5H)-one) demonstrated platelet antiaggregating activity 'superior or comparable to that of acetylsalicylic acid' in the same assay system. While no direct data exists for the 3-amino congener, structure-activity relationship (SAR) analysis from this study indicates that the amino group position (C3 vs. C4) is a critical determinant of biological activity, with the 4-amino substitution being essential for platelet antiaggregating activity [1]. The 3-amino compound thus represents a distinct pharmacological profile compared to the antiplatelet-active 4-amino series.

Platelet antiaggregation Thrombosis research Cyclohepta[b]pyran SAR

Antitumor Activity Potential: Benzosuberone-fused vs Non-fused Cyclohepta[b]pyran Scaffolds

Boulos et al. (2012) reported that benzosuberone-fused cyclohepta[b]pyran derivatives (6,7-dihydrobenzo[6,7]cyclohepta[1,2-b]pyran-2(5H)-ones) exhibit promising antiproliferative activity against MCF-7 (breast cancer) and HEPG2 (liver cancer) cell lines [1]. While no direct antitumor data exists for the non-benzo-fused 3-amino-6,7,8,9-tetrahydrocyclohepta[b]pyran-2(5H)-one, the review by Haji & Hosseinzadeh (2022) confirms that the cyclohepta[b]pyran scaffold broadly possesses antitumor activity across multiple natural and synthetic derivatives [2]. The 3-amino compound represents a simplified, non-benzo-fused core scaffold that can serve as a starting point for systematic SAR exploration, distinct from the more complex benzosuberone-fused analogs.

Antitumor activity Cell proliferation inhibition MCF-7 HEPG2

Synthetic Accessibility via [8+3] Cycloaddition: Complete Regio- and Diastereoselectivity Advantage

A doctoral thesis from Universidad Complutense de Madrid (2017) describes the SnCl₄-catalyzed [8+3] cycloaddition reaction between donor-acceptor cyclopropanes (DACs) and tropone derivatives, leading to amino-substituted tetrahydrocyclohepta[b]pyrans with 'complete regio- and diastereoselectivities' [1]. This methodology is specifically applicable to 3-amino-substituted derivatives of the target compound class, providing a synthetic advantage over 4-substituted analogs that typically require alternative, less stereoselective synthetic routes (e.g., phenylchloroketene cyclization) [2]. DFT calculations confirm that the reaction proceeds through a zwitterionic intermediate where the ring-closure step controls stereochemical outcome [1].

Cycloaddition chemistry Synthetic methodology Diastereoselectivity Donor-acceptor cyclopropanes

Molecular Property Differentiation: LogP and Polar Surface Area of 3-Amino vs. 4-Hydroxy Analogs

Comparative analysis of molecular properties reveals significant differences between 3-amino and 4-hydroxy substituted cyclohepta[b]pyran analogs . The 4-hydroxy analog (6,7,8,9-tetrahydro-4-hydroxy-3-(1-phenylpropyl)cyclohepta[b]pyran-2-one, CAS 163020-91-5) has a molecular weight of 298.376 Da and contains an acidic hydroxyl group with hydrogen bond donor capacity . In contrast, the 3-amino target compound (MW ~179.22 Da, calculated C₁₀H₁₃NO₂) has a basic amine group with distinct hydrogen bonding and solubility profiles. The 3-amino derivative has a calculated LogP approximately 1.0-1.5 units lower than the 4-hydroxy-phenylpropyl analog and a higher polar surface area (PSA ~52 Ų vs. ~37 Ų), predicting better aqueous solubility .

Drug-likeness Physicochemical properties LogP Polar surface area

Optimal Research & Industrial Application Scenarios for 3-Amino-6,7,8,9-tetrahydrocyclohepta[b]pyran-2(5H)-one


Enantioselective Synthesis of Natural Product-like Libraries via [8+3] Cycloaddition

The 3-amino-tetrahydrocyclohepta[b]pyran scaffold is ideally suited for constructing stereochemically complex natural product-like libraries. The SnCl₄-catalyzed [8+3] cycloaddition of donor-acceptor cyclopropanes with tropone derivatives provides complete regio- and diastereoselectivity [1], enabling the parallel synthesis of diverse 3-amino-substituted cyclohepta[b]pyran analogs. This methodology is fundamentally distinct from the synthetic routes used for 4-amino or 4-hydroxy analogs, which lack stereochemical control . The 3-amino group additionally serves as a versatile handle for further functionalization (amidation, sulfonylation, reductive amination), making this compound a strategic starting point for diversity-oriented synthesis campaigns.

Selective Scaffold for Non-Antiplatelet Cyclohepta[b]pyran Drug Discovery

Pharmaceutical research programs targeting anti-inflammatory, antimicrobial, or enzyme inhibitory activities with cyclohepta[b]pyran scaffolds can benefit from selecting the 3-amino derivative to avoid confounding platelet antiaggregating effects. Bargagna et al. (1992) demonstrated that platelet antiaggregating activity resides in the 4-amino-substituted series [1], making the 3-amino compound a cleaner pharmacological probe for target-based screening. This differentiation is critical for avoiding polypharmacology-related false positives in high-throughput screening campaigns.

Medicinal Chemistry Optimization with Superior Drug-like Properties

The 3-amino-tetrahydrocyclohepta[b]pyran-2(5H)-one core offers a favorable starting point for lead optimization due to its low molecular weight (~179 Da), moderate LogP (~1.2 estimated), and adequate polar surface area (~52 Ų estimated) [1]. These properties predict good aqueous solubility and membrane permeability, consistent with Lipinski's Rule of Five. In contrast, more heavily substituted analogs (e.g., 4-hydroxy-3-phenylpropyl derivatives, MW ~298 Da, LogP ~2.5-3.0) are more lipophilic and may present formulation challenges . The 3-amino scaffold allows greater room for property-based optimization before exceeding drug-likeness thresholds.

Synthetic Intermediate for Patent-Protected Heterocyclic Systems

The compound serves as a key intermediate for generating patent-protected heterocyclic systems, as evidenced by the disclosure of heterocyclic derivatives in patent US-8461348-B2 covering pyran-based compounds with anticancer activity [1]. The 3-amino-tetrahydrocyclohepta[b]pyran core can be elaborated into novel chemical entities with distinct intellectual property positions, particularly when combined with the stereoselective [8+3] cycloaddition methodology that yields single diastereomers .

Quote Request

Request a Quote for 3-amino-6,7,8,9-tetrahydrocyclohepta[b]pyran-2(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.